ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
Description
Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamido-linked ethyl benzoate moiety at position 2. Key properties include:
- Molecular Formula: C₂₃H₁₉N₃O₄S
- Molecular Weight: 433.48 g/mol
- Density: Predicted to be 1.35 ± 0.1 g/cm³ (experimental data pending) . The compound’s structure combines a rigid thienopyrimidinone scaffold with a flexible benzoate ester, making it a candidate for studies in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-2-30-23(29)16-8-10-17(11-9-16)25-19(27)12-26-14-24-20-18(13-31-21(20)22(26)28)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWHVBRIFIJTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Thieno[3,2-d]Pyrimidin-4-One Core
The thieno[3,2-d]pyrimidin-4-one scaffold is central to the target compound. Two primary strategies dominate its synthesis: cyclocondensation of aminothiophene precursors and Thorpe-Ziegler cyclization of pyrimidine derivatives.
Cyclocondensation of Ethyl 3-Amino-4-Methylthiophene-2-Carboxylate
A widely adopted method involves reacting ethyl 3-amino-4-methylthiophene-2-carboxylate with potassium cyanate in acetic acid. This one-pot reaction facilitates the formation of the pyrimidine ring via nucleophilic attack and cyclization. Key steps include:
- Reaction Conditions : Reflux in acetic acid (85°C, 7 hours) with stoichiometric potassium cyanate.
- Workup : Neutralization with aqueous NaOH, filtration, and recrystallization from ethanol.
- Yield : 71–88%.
This route is favored for scalability but requires careful pH control to avoid side products like thiourea derivatives.
Thorpe-Ziegler Cyclization
An alternative approach employs mercaptocarbonitrile-containing pyrimidines. Alkylation with chloroacetate derivatives forms intermediates that undergo base-mediated cyclization (e.g., using NaH in DMF). For example:
- Intermediate : Ethyl 2-((4-oxo-3H-thieno[3,2-d]pyrimidin-3-yl)thio)acetate.
- Cyclization : Achieved in 68% yield using triethylamine as a base.
This method offers regioselectivity but demands anhydrous conditions and inert atmospheres.
Functionalization of the Thienopyrimidine Core
Coupling with the Thienopyrimidine Core
The final step involves coupling the acetamido-benzoate intermediate with the thienopyrimidin-4-one core. A Mitsunobu reaction or nucleophilic displacement is employed:
Mitsunobu Reaction
- Reagents : DIAD (1.5 eq), triphenylphosphine (1.5 eq).
- Solvent : THF, 12 hours at 60°C.
- Yield : 65%.
Nucleophilic Displacement
- Conditions : K₂CO₃ in DMF, 24 hours at 80°C.
- Yield : 58%.
The Mitsunobu method offers higher regioselectivity but necessitates rigorous drying.
Optimization and Analytical Validation
Reaction Optimization
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that thienopyrimidine derivatives, including ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate, exhibit notable antimicrobial properties. This class of compounds has been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
2. Antitumor Activity
The compound has also been studied for its antitumor properties. Thienopyrimidine derivatives have demonstrated efficacy against different cancer cell lines, suggesting that they may serve as lead compounds in cancer therapy. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
3. Inhibition of Protein Kinases
Recent studies have highlighted the role of thienopyrimidine derivatives in inhibiting protein kinases associated with various diseases, including cancer and malaria. For instance, the inhibition of Plasmodium falciparum protein kinase 6 (PfPK6) has been linked to the compound's structure, indicating its potential use in treating malaria .
Case Studies
To illustrate the applications of this compound, several case studies have been documented:
Mechanism of Action
The mechanism of action of ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidinone Core
Ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- Molecular Formula : C₂₀H₂₁N₃O₄S₂
- Molecular Weight : 431.5 g/mol
- Key Differences: Replaces the phenyl group with a propyl chain at position 3 of the pyrimidinone ring. Features a sulfanyl (S–) linker instead of an acetamido group. Lower molecular weight due to reduced aromaticity .
Ethyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
- Molecular Formula : C₂₃H₁₉N₃O₄S (identical to the target compound)
- Key Differences: Ortho-substituted benzoate (position 2 vs. para-substituted in the target compound).
Aromatic Ring Modifications
Ethyl 4-(2-((3-(4-methylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
- CAS RN : 686771-31-3
- Key Differences: 4-Methylphenyl substituent on the pyrimidinone ring (vs. phenyl in the target compound). Presence of a thioether linkage (–S–) instead of an acetamido group. The methyl group enhances lipophilicity, which may influence membrane permeability .
Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- CAS RN : 6224-74-4
- Key Differences: Ethyl group at position 3 of the pyrimidinone ring (vs. hydrogen in the target compound).
Table 1: Comparative Data for Selected Analogs
Biological Activity
Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : Ethyl 4-[2-(4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamido]benzoate
- Molecular Formula : C25H23N3O4S
- Molecular Weight : Approximately 479.57 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets, potentially leading to therapeutic effects against malignancies and other diseases.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and acylation processes. Key steps may include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves the cyclization of appropriate precursors under controlled conditions.
- Acetylation : The introduction of the acetamido group is crucial for enhancing biological activity.
- Esterification : The final step often involves the esterification of the benzoic acid moiety to yield the desired compound.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes associated with cancer cell proliferation. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 3.00 |
| HCT116 | 0.58 |
These results suggest that the compound may disrupt critical signaling pathways involved in tumor growth and survival.
Anti-inflammatory and Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and antimicrobial effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and exhibit activity against a range of microbial pathogens.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer metabolism.
- Receptor Modulation : The compound may interact with cellular receptors influencing growth factor signaling pathways.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. Results showed substantial growth inhibition in MCF-7 and A549 cells with IC50 values below 6 µM, indicating strong potential for further development as an anticancer agent .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar thienopyrimidine derivatives, revealing that compounds with structural similarities could significantly reduce TNF-alpha levels in vitro .
Q & A
Q. Table 1: SAR of Thienopyrimidine Analogs
| Compound Modification | IC (nM) | Target Enzyme | Reference |
|---|---|---|---|
| Ethyl ester (parent compound) | 120 ± 15 | EGFR | |
| 4-Fluoro-phenyl derivative | 85 ± 10 | EGFR | |
| Methylthio replacement | 220 ± 25 | VEGFR2 |
Basic: What are the common challenges in maintaining stability during the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Moisture Sensitivity : The acetamido group is prone to hydrolysis. Use anhydrous solvents and inert gas (N) during reactions .
- Light Sensitivity : Store intermediates in amber vials to prevent photodegradation of the thienopyrimidine core .
- Thermal Degradation : Avoid prolonged heating (>100°C) during solvent evaporation; use rotary evaporation under reduced pressure .
Advanced: How can in silico methods like molecular docking be applied to predict the binding affinity of this compound with potential enzyme targets?
Methodological Answer:
- Protein Preparation : Retrieve kinase structures (PDB: 1M17 for EGFR) and optimize protonation states using tools like UCSF Chimera .
- Docking Protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Parameters: exhaustiveness = 20, num_modes = 10 .
- Validation : Compare predicted binding poses with co-crystallized ligands (RMSD < 2.0 Å) and correlate docking scores (ΔG) with experimental IC values .
Advanced: How should researchers design experiments to confirm the anti-inflammatory activity of this compound in vitro?
Methodological Answer:
- Cell-Based Assays : Measure TNF-α or IL-6 suppression in LPS-stimulated RAW 264.7 macrophages using ELISA .
- Enzyme Targets : Test COX-2 inhibition via a fluorometric assay (Cayman Chemical Kit) and compare with celecoxib as a control .
- Dose-Response Analysis : Use 5–100 µM concentrations to establish EC values and assess cytotoxicity (MTT assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
